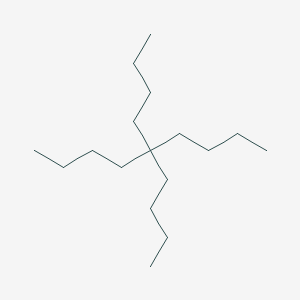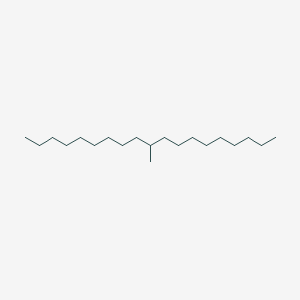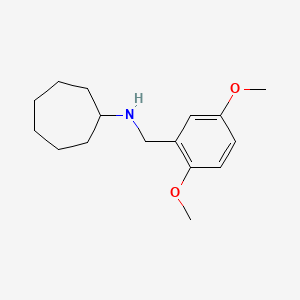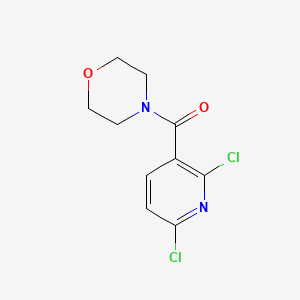![molecular formula C20H23N3 B1617956 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole CAS No. 4366-55-6](/img/structure/B1617956.png)
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core structure with a 2-(4-phenyl-1-piperazinyl)ethyl substituent, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole typically involves the reaction of indole with 2-(4-phenyl-1-piperazinyl)ethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where indole is treated with 2-(4-phenyl-1-piperazinyl)ethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
Aplicaciones Científicas De Investigación
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-phenyl-1-piperazinyl)ethyl]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways. Additionally, its indole core structure allows it to interact with DNA and proteins, potentially affecting gene expression and protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-phenyl-1-piperazinyl)ethyl indole
- 4-phenyl-1-piperazinyl derivatives
- Indole derivatives with different substituents
Uniqueness
3-[2-(4-phenyl-1-piperazinyl)ethyl]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different binding affinities, selectivity, and potency towards various biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
4366-55-6 |
|---|---|
Fórmula molecular |
C20H23N3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C20H23N3/c1-2-6-18(7-3-1)23-14-12-22(13-15-23)11-10-17-16-21-20-9-5-4-8-19(17)20/h1-9,16,21H,10-15H2 |
Clave InChI |
IPWVMIXDMGMNDF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
| 4366-55-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)


